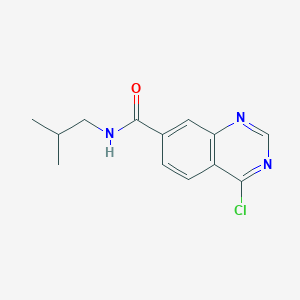
4-Chloro-N-isobutylquinazoline-7-carboxamide
Vue d'ensemble
Description
4-Chloro-N-isobutylquinazoline-7-carboxamide is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . It is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-N-isobutylquinazoline-7-carboxamide are not fully detailed in the search results. It is known that its molecular weight is 263.72 g/mol , but other properties such as its boiling point, melting point, solubility, and stability are not specified.Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
4-Chloro-N-isobutylquinazoline-7-carboxamide derivatives, such as those from the 7-chloroquinoline-1,2,3-triazoyl carboxamides family, have been synthesized through organocatalytic processes. These compounds have demonstrated promising pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. The synthesis approach yields these compounds in good to excellent yields, highlighting the chemical versatility and potential therapeutic applications of this class of compounds (Wilhelm et al., 2014).
Anticancer Properties
Research into 7-chloroquinoline-1,2,3-triazoyl carboxamides has also uncovered significant anticancer potential. These compounds have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells, offering a new avenue for cancer treatment. The cytotoxic activities against cancer cells and the mechanisms of action, including apoptosis induction and cell cycle arrest, have been thoroughly investigated, revealing the compounds' potential as promising candidates for cancer therapy (Sonego et al., 2019).
Antitubercular and Antibacterial Activities
A novel series of quinazolinone analogs substituted with benzothiophene has been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds, derived from 3-amino-2-arylquinazolin-4(3H)-one, have shown good activity against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as new agents in combating tuberculosis and bacterial infections (Rao & Subramaniam, 2015).
Vasorelaxant Activities
Further research into 4-hydroxyquinazoline-4-carboxamides has revealed their vasorelaxant properties, which could be higher than those of known vasorelaxants like Doxazosin. This discovery opens up potential applications in treating cardiovascular diseases, particularly those requiring vasorelaxation as part of the therapeutic strategy (Aziz et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-N-(2-methylpropyl)quinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8(2)6-15-13(18)9-3-4-10-11(5-9)16-7-17-12(10)14/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSAAJUNFLUVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-isobutylquinazoline-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



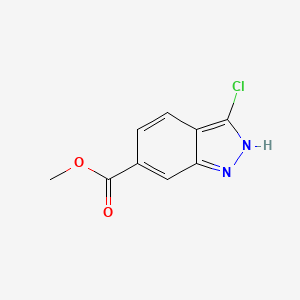
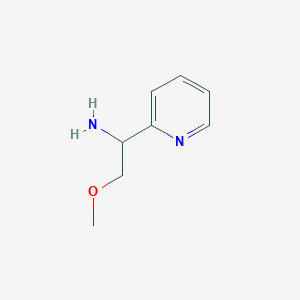
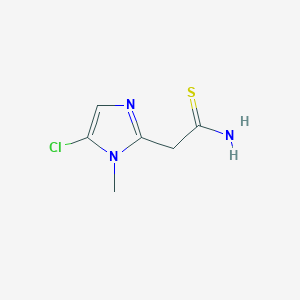
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
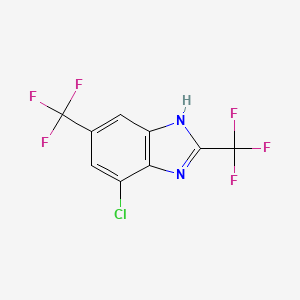
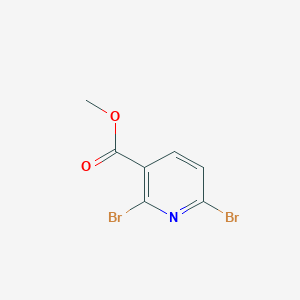
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)
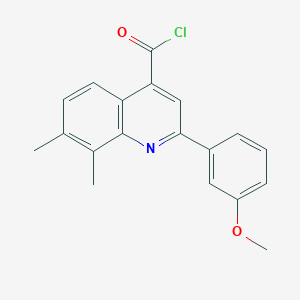
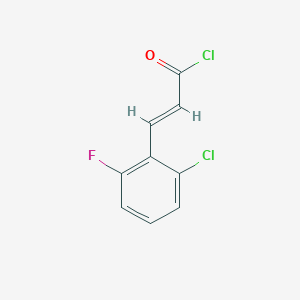
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
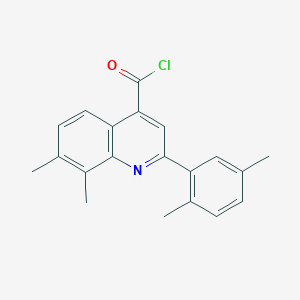
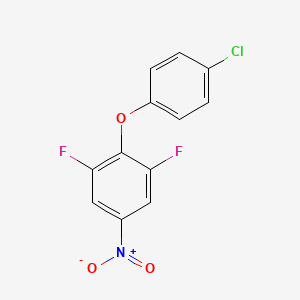
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)